4-(3-Bromophenoxy)-2-trifluoromethylphenylamine

Overview

Description

Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its CAS number. The structure of the compound is also described, including the types and arrangement of atoms.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Environmental and Toxicological Research

Studies on brominated phenols, such as 2,4,6-Tribromophenol, focus on their occurrence as intermediates in the synthesis of brominated flame retardants and as degradation products of these substances. They are also researched for their environmental concentrations, toxicokinetics, and toxicodynamics, highlighting the gaps in current knowledge regarding their impact on the environment and human health (Koch & Sures, 2018).

Novel Brominated Flame Retardants

The emergence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food is an area of growing concern and research. This includes studying their occurrence, environmental fate, and toxicity. The increasing application of NBFRs has led to calls for more research to understand their effects fully (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Fate and Effects of Specific Compounds

Research on the environmental fate and effects of compounds like 3-trifluoromethyl-4-nitrophenol (TFM) provides insights into the behavior of similar trifluoromethylphenylamine derivatives in aquatic environments. TFM, used in controlling sea lamprey populations, is studied for its transient environmental effects, detoxification processes, and minimal long-term toxicological risk, offering a model for understanding the environmental impact of related compounds (Hubert, 2003).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes (metal ions, anions, and neutral molecules) is a significant area of research. These studies highlight the potential for compounds with similar structural features to be used in creating sensitive and selective detection systems for environmental and biomedical applications (Roy, 2021).

Safety And Hazards

The safety and hazards of the compound are assessed, including its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information.

Future Directions

This involves considering potential future research directions, such as new synthetic methods, applications, or modifications of the compound.

For a specific analysis of “4-(3-Bromophenoxy)-2-trifluoromethylphenylamine”, I would recommend consulting a chemical database or a chemistry professional. They would have access to the most up-to-date and detailed information. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional and in a controlled environment due to potential risks and hazards.

properties

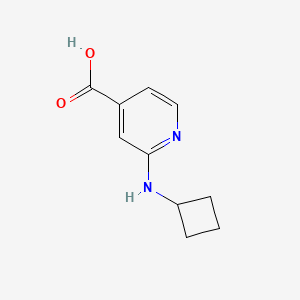

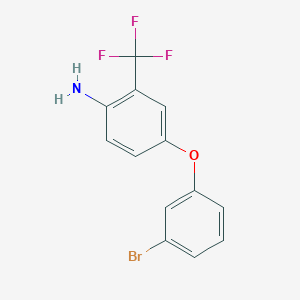

IUPAC Name |

4-(3-bromophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCYVAMTYJDIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromophenoxy)-2-trifluoromethylphenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

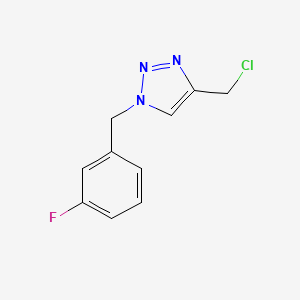

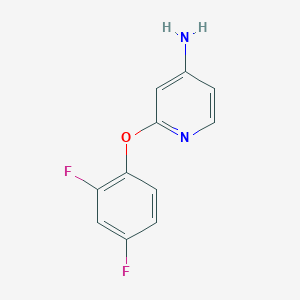

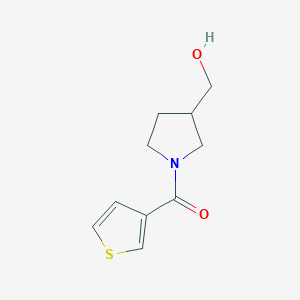

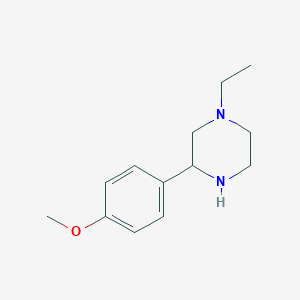

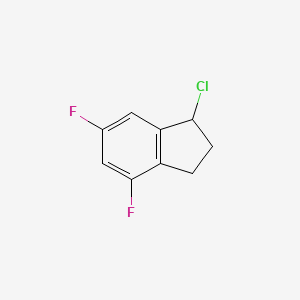

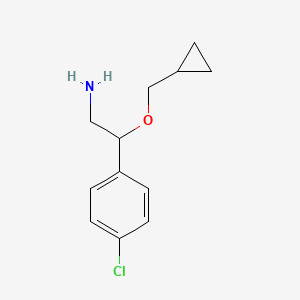

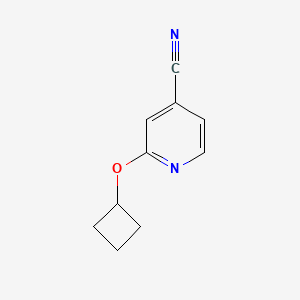

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453788.png)

![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)